molecular formula C28H31N5O2 B14097250 2-(3,4-dimethylphenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(3,4-dimethylphenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B14097250
M. Wt: 469.6 g/mol
InChI Key: CNZUHXOALMREQD-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazin-4(5H)-one core, substituted with 3,4-dimethylphenyl and 2-methylphenyl groups. The presence of these substituents imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 2-(3,4-dimethylphenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazin-4(5H)-one core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrazin-4(5H)-one ring system.

    Introduction of the 3,4-dimethylphenyl group: This step involves the substitution of the pyrazolo[1,5-a]pyrazin-4(5H)-one core with the 3,4-dimethylphenyl group using suitable reagents and catalysts.

    Attachment of the 2-methylphenylpiperazin-1-yl group: This step involves the coupling of the 2-methylphenylpiperazin-1-yl group to the pyrazolo[1,5-a]pyrazin-4(5H)-one core through a series of reactions, including amide bond formation and reduction.

Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

2-(3,4-dimethylphenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo substitution reactions, where specific substituents on the aromatic rings can be replaced with other functional groups using appropriate reagents and catalysts.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

2-(3,4-dimethylphenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.

Comparison with Similar Compounds

2-(3,4-dimethylphenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one can be compared with other similar compounds, such as:

    N-(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: This compound has a similar pyrazolo[1,5-a]pyrazin-4(5H)-one core but different substituents, leading to distinct chemical properties and reactivity.

    4-(4-methylpiperazin-1-yl)benzanilide: This compound shares the piperazin-1-yl group but has a different core structure, resulting in different biological activities and applications.

The uniqueness of this compound lies in its specific combination of substituents and core structure, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C28H31N5O2

Molecular Weight

469.6 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-[3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C28H31N5O2/c1-20-8-9-23(18-22(20)3)24-19-26-28(35)32(16-17-33(26)29-24)11-10-27(34)31-14-12-30(13-15-31)25-7-5-4-6-21(25)2/h4-9,16-19H,10-15H2,1-3H3

InChI Key

CNZUHXOALMREQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCN(CC4)C5=CC=CC=C5C)C

Origin of Product

United States

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